molecular formula C15H12N4O B7170012 N-(2-methylpyrimidin-5-yl)isoquinoline-1-carboxamide

N-(2-methylpyrimidin-5-yl)isoquinoline-1-carboxamide

Cat. No.: B7170012
M. Wt: 264.28 g/mol
InChI Key: OBXMUDJWZSIDOJ-UHFFFAOYSA-N
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Description

N-(2-methylpyrimidin-5-yl)isoquinoline-1-carboxamide is a heterocyclic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

N-(2-methylpyrimidin-5-yl)isoquinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O/c1-10-17-8-12(9-18-10)19-15(20)14-13-5-3-2-4-11(13)6-7-16-14/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXMUDJWZSIDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)NC(=O)C2=NC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpyrimidin-5-yl)isoquinoline-1-carboxamide typically involves the annulation of the pyrimidine ring to the isoquinoline moiety. One common method is the two-component domino reaction of 1-aroyl-3,4-dihydroisoquinolines with α,β-unsaturated ketones, nitroalkenes, and acrylonitrile. This reaction can be performed under reflux in trifluoroethanol (TFE) or under microwave irradiation, depending on the selected substrates .

Industrial Production Methods

Industrial production methods for this compound may involve the use of transition metal-catalyzed reactions, such as the Mizoroki-Heck coupling reaction. For N-alkylated pyrroles, the intramolecular Heck reaction using palladium catalysts with sodium acetate or potassium carbonate as bases allows for the efficient synthesis of pyrroloisoquinolines .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpyrimidin-5-yl)isoquinoline-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the isoquinoline and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents, such as N-bromosuccinimide, can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced isoquinoline derivatives.

Scientific Research Applications

N-(2-methylpyrimidin-5-yl)isoquinoline-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methylpyrimidin-5-yl)isoquinoline-1-carboxamide involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the MAPKs/NF-κB pathway, which plays a crucial role in inflammation and cell migration. By inhibiting this pathway, the compound can reduce the production of pro-inflammatory mediators and suppress cell migration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methylpyrimidin-5-yl)isoquinoline-1-carboxamide is unique due to its specific structural features, which allow it to interact with distinct molecular targets and pathways. Its ability to modulate the MAPKs/NF-κB pathway sets it apart from other isoquinoline derivatives, making it a promising candidate for further research and development.

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